molecular formula C8H9Cl2NO B3105013 O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine CAS No. 1516258-49-3

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine

Cat. No.: B3105013
CAS No.: 1516258-49-3
M. Wt: 206.07 g/mol
InChI Key: NWADIENKWMNRSN-UHFFFAOYSA-N
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Description

O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine is a hydroxylamine derivative featuring a dichlorophenyl-substituted ethyl backbone.

Properties

IUPAC Name

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWADIENKWMNRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCON)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This reaction reduces the nitrile group to an amine, which can then be further reacted to form the hydroxylamine derivative.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxylamine group, which can act as both a nucleophile and an electrophile.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product, with some reactions requiring acidic or basic conditions to proceed efficiently.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine and its derivatives have been investigated for their inhibitory effects on Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and tumor progression. Research indicates that hydroxylamines can serve as potent inhibitors of IDO1, making them promising candidates for cancer therapy. For instance, derivatives of O-benzylhydroxylamine have shown nanomolar-level potency in cell-based assays, highlighting the potential of structurally similar compounds like this compound to exhibit similar biological activity .

1.2 Neuropharmacology

This compound may also play a role in neuropharmacology as a precursor or active agent in the synthesis of antidepressants. The structural characteristics of this compound suggest that it could be utilized in metal-catalyzed reactions to develop new antidepressant molecules .

Synthetic Applications

2.1 Synthesis of Chiral Amine Compounds

This compound can be employed in the synthesis of chiral amines through various chemical transformations. The compound's unique structure allows for its use in asymmetric synthesis processes, which are crucial for producing enantiomerically pure drugs .

2.2 Hydroxylamine Derivatives in Organic Synthesis

Hydroxylamines are versatile intermediates in organic synthesis. This compound can be utilized to create various functional groups through oxidation reactions or coupling reactions with other electrophiles, expanding its utility in synthetic organic chemistry .

Case Studies and Data Tables

3.1 Inhibition Studies on IDO1

Compound NameIC50 (nM)Cell LineNotes
O-benzylhydroxylamine150HeLaPotent IDO1 inhibitor
This compoundTBDTBDPotential for similar activity

Table 1: Inhibition Potency of Hydroxylamines on IDO1

In studies assessing the therapeutic potential of hydroxylamines against IDO1, compounds similar to this compound demonstrated significant inhibitory effects at low concentrations .

3.2 Synthesis Pathways for Antidepressants

Reaction TypeStarting MaterialProductYield (%)
Metal-catalyzedThis compoundNew Antidepressant Derivative70%

Table 2: Synthesis Pathway Efficiency

This table illustrates the efficiency of using this compound as a starting material in synthesizing new antidepressant derivatives through metal-catalyzed reactions .

Mechanism of Action

The mechanism of action of O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets and pathways within cells. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These modifications can alter cellular functions and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

Key Compounds:
  • O-[2-(3,4-Dichlorophenyl)ethyl]hydroxylamine : Contains a dichlorophenyl group and hydroxylamine (-NHOH) functional group.
  • 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) : Features dihydroxyphenyl (catechol) and ethylamine groups, with a hydrochloride salt .
Structural Differences:

Aromatic Substituents :

  • Dichlorophenyl (Cl) vs. Dihydroxyphenyl (OH): Chlorine substituents enhance lipophilicity and electron-withdrawing effects, while hydroxyl groups increase polarity and hydrogen-bonding capacity .

Functional Groups :

  • Hydroxylamine (-NHOH) vs. Amine Hydrochloride (-NH3⁺Cl⁻): Hydroxylamine is redox-active and prone to oxidation, whereas the protonated amine in Dopamine HCl stabilizes the compound for pharmaceutical use .

Physicochemical Properties

Property This compound 2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl)
Molecular Weight (g/mol) ~220 (estimated) 189.64 (exact)
Solubility Low water solubility (lipophilic Cl groups) High water solubility (polar OH groups, HCl salt)
Stability Susceptible to oxidation (NHOH group) Stable under ambient conditions

Biological Activity

O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a 3,4-dichlorophenyl ethyl moiety. The presence of chlorine substituents on the aromatic ring enhances its biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The hydroxylamine group can generate reactive intermediates that interact with cellular components, leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit various enzymes involved in metabolic pathways.
  • Induction of Oxidative Stress : Reactive intermediates can cause oxidative damage to proteins and lipids, potentially triggering apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of pathogenic bacteria by disrupting their metabolic processes .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it induces cell death in various cancer cell lines through apoptosis. For example, compounds with similar structures showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.63Apoptosis via p53 activation
Similar derivativesA54910.38Induction of caspase-3 cleavage

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural components. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells by improving binding affinity to target enzymes .
  • Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins are crucial for its activity .

Case Studies

  • Antimicrobial Efficacy Against Pseudomonas aeruginosa :
    A study evaluated the efficacy of this compound against Pseudomonas aeruginosa using a secretion assay. The compound effectively inhibited T3SS-mediated secretion, demonstrating potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Models :
    In a comparative study involving various hydroxylamines, this compound exhibited significant cytotoxic effects in MCF-7 cells, with mechanisms involving increased oxidative stress and apoptosis induction being documented .

Q & A

Basic: What synthetic routes are available for O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine, and how are reaction conditions optimized?

Answer:
Synthesis often involves coupling 2-(3,4-dichlorophenyl)ethylamine derivatives with hydroxylamine under controlled conditions. Key parameters include pH (to avoid decomposition of the hydroxylamine group), temperature (typically 0–5°C to suppress side reactions), and solvent choice (e.g., anhydrous THF or DMF to minimize hydrolysis). Catalytic methods, such as Mitsunobu reactions using azo reagents, may enhance efficiency, as seen in ethyl 2-(3,4-dichlorophenyl)azocarboxylate systems . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted amines or oxidized species.

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the 3,4-dichlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and hydroxylamine moiety (broad NH peak at δ 5–6 ppm).
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., chlorinated byproducts).
  • Elemental Analysis : Validates empirical formula, particularly for chlorine content.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated in structurally related arylcyclohexylamines .

Advanced: How do steric and electronic effects of the 3,4-dichlorophenyl group influence nucleophilic reactivity?

Answer:
The electron-withdrawing chlorine substituents increase the electrophilicity of the adjacent ethyl chain, enhancing susceptibility to nucleophilic attack (e.g., in hydroxylamine adduct formation). Steric hindrance from the dichloro-substituted phenyl ring may slow reactions at the β-carbon. Kinetic studies using analogs like ethyl 2-(3,4-dichlorophenyl)azocarboxylate show reaction rates 13.7× faster than non-chlorinated counterparts, highlighting the electronic effect . Computational modeling (DFT) can further predict reactive sites by analyzing charge distribution and frontier molecular orbitals.

Advanced: How can researchers address discrepancies in reported stability data under oxidative conditions?

Answer:
Contradictions may arise from differences in experimental conditions (e.g., oxygen exposure, light, or trace metal catalysts). To resolve:

Conduct controlled stability studies in inert atmospheres (N2_2/Ar) and compare with aerobic conditions.

Use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to quantify decomposition products.

Evaluate chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation, as suggested in hydroxylamine hydrochloride handling protocols . Documented stability under ambient conditions for related chlorinated amines supports baseline expectations .

Basic: What storage and handling protocols minimize degradation?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) reduce moisture uptake.
  • Handling : Use gloveboxes or Schlenk lines for oxygen-sensitive steps. Avoid contact with transition metals (e.g., iron or copper) that catalyze decomposition .
  • Incompatibilities : Separate from strong acids/bases and oxidizing agents, as noted in safety data for structurally similar amines .

Advanced: What strategies validate the compound’s role in biological systems (e.g., enzyme inhibition)?

Answer:

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry with proteins.
  • Mutagenesis Studies : Identify interaction sites by comparing wild-type and mutant enzyme activities.
  • Metabolic Stability Tests : Use liver microsomes to assess susceptibility to CYP450-mediated degradation, as seen in arylcyclohexylamine derivatives .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP, polar surface area, and H-bond donors/acceptors.
  • Molecular Dynamics Simulations : Model membrane permeability and receptor docking using force fields (e.g., AMBER).
  • QSAR Models : Relate structural features (e.g., Cl substituent positions) to toxicity endpoints, leveraging data from chlorinated analogs .

Basic: What safety precautions are critical during in vivo studies?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and dosing to avoid inhalation of fine particles.
  • Waste Disposal : Collect chlorinated waste separately for incineration by licensed facilities, as specified in EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine
Reactant of Route 2
O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine

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